molecular formula C21H23BrN2O3 B2669773 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide CAS No. 1234984-27-0

2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2669773
CAS No.: 1234984-27-0
M. Wt: 431.33
InChI Key: AILGGSDRNWDHHG-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a sophisticated synthetic compound designed for research applications. Its molecular structure incorporates several privileged motifs recognized in medicinal chemistry, making it a valuable intermediate for drug discovery and development. The compound features a benzamide scaffold, a prevalent structure in bioactive molecules. The piperidine ring, a common feature in many therapeutics, can serve as a metabolically stable bioisostere for other nitrogen-containing heterocycles . The 2-phenoxyacetyl moiety attached to the piperidine is a key functional group; the terminal phenoxy group is a privileged structure found in numerous FDA-approved drugs and known for its ability to participate in crucial π-π interactions and hydrogen bonding with biological targets . Furthermore, the bromine atom on the benzamide ring presents a versatile synthetic handle, allowing for further functionalization via cross-coupling reactions to create diverse compound libraries for structure-activity relationship (SAR) studies . While specific biological data for this exact molecule is not available in the public domain, its structural components are associated with a wide range of therapeutic activities. Researchers can explore this compound as a core scaffold for developing novel ligands for various biological targets. Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c22-19-9-5-4-8-18(19)21(26)23-14-16-10-12-24(13-11-16)20(25)15-27-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILGGSDRNWDHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the acylation of piperidine with 2-phenoxyacetyl chloride, followed by the introduction of the bromine atom through a bromination reaction. The final step involves the formation of the benzamide group through an amidation reaction with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

    Oxidation Reactions: Products include phenolic derivatives and other oxidized forms.

Scientific Research Applications

2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in biological systems. The piperidine ring and benzamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituted Benzamides with Piperidine Moieties

  • 4-Bromo-N-(2-(1-piperidinyl)ethyl)benzamide (): Structural difference: Replaces the phenoxyacetyl-piperidinylmethyl group with a simpler piperidinylethyl chain. Molecular weight: 311.22 g/mol (vs. ~431.3 g/mol for the target compound).
  • 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide (): Structural difference: Substitutes bromine with a methyl group and replaces phenoxyacetyl with a 4-methylbenzoyl group. Impact: Methyl groups enhance hydrophobicity but lack the electron-withdrawing effects of bromine. The benzoyl group may stabilize the piperidine ring via conjugation. Crystallographic data: Piperidine adopts a half-chair conformation (q3 = 0.5563 Å); dihedral angle between benzene rings = 89.1° .

Halogenated Benzamides with Heterocyclic Scaffolds

  • 2-Bromo-N-(1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)benzamide (): Structural difference: Incorporates a naphthoquinone scaffold instead of phenoxyacetyl.
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () :

    • Structural difference : Features a trifluoropropoxy group and multi-halogenated aromatic rings.
    • Impact : Fluorine atoms enhance metabolic stability and membrane permeability compared to bromine .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Compound Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Predicted)
Target Compound C21H22BrN2O3 ~431.3 3.8 (est.) Low (lipophilic)
4-Bromo-N-(2-(1-piperidinyl)ethyl)benzamide C14H19BrN2O 311.22 2.5 Moderate
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide C22H26N2O2 350.45 3.2 Low
Naphthoquinone Derivative () C22H18BrClN2O3 ~505.7 4.1 Very low

<sup>*</sup>Estimated using fragment-based methods.

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data Comparison

Compound Space Group Piperidine Conformation Dihedral Angle (Benzene Rings) Hydrogen Bonding Patterns
Target Compound Not reported Likely half-chair Predicted ~85–90° N–H⋯O, C–H⋯O (assumed)
4-Methyl Derivative () Pbca Half-chair (q3 = 0.5563 Å) 89.1° N1–H⋯O1, C21–H⋯O1<sup>i</sup>
4-Bromo-N-(2-nitrophenyl)benzamide () P21/c Planar 72.3° C–H⋯O nitro interactions
  • The target compound’s phenoxyacetyl group may introduce additional torsional strain compared to the 4-methyl derivative, affecting binding pocket compatibility .

Biological Activity

The compound 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H22BrN3O2
  • Molecular Weight : 396.29 g/mol
  • Structural Features :
    • Bromine atom at the 2-position of the benzamide.
    • Piperidine ring substituted with a phenoxyacetyl group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting potential applications in treating psychiatric disorders such as schizophrenia .

Key Mechanisms:

  • Dopamine Receptor Modulation : Compounds with similar piperidine structures have shown significant binding affinity to D2 receptors, which are crucial in modulating dopaminergic pathways involved in mood regulation and psychosis.
  • Serotonergic Activity : The interaction with 5-HT1A and 5-HT2A receptors may contribute to anxiolytic and antidepressant effects, making it a candidate for further studies in mood disorders .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of benzamides can exhibit potent activity against various cell lines. The following table summarizes the findings from relevant studies:

Study ReferenceCell Line TestedIC50 (µM)Observations
MCF-7 (Breast Cancer)10.25 ± 2.5Induced apoptosis via G1 phase interference
HT-29 (Colon Cancer)11.0 ± 3.0Significant reduction in cell viability
A549 (Lung Cancer)12.5 ± 1.5Induced apoptosis confirmed by dual staining assay

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

  • Neuroprotective Effects : In a rat model of NMDA lesion-induced damage, treatment with related compounds showed reduced neurodegeneration in the dorsal hippocampus, indicating potential neuroprotective properties .
  • Behavioral Studies : Compounds similar to this compound have been tested for their ability to modulate hyperactivity induced by phencyclidine (PCP), demonstrating significant reductions in hyperactive behavior without inducing catalepsy .

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives:

  • Schizophrenia Treatment : A study involving a series of benzamide derivatives indicated that those with high affinity for dopamine receptors effectively reduced psychotic symptoms in animal models .
  • Cancer Therapy : Research on related compounds has shown promising results in inhibiting tumor growth across various cancer cell lines, suggesting that modifications to the phenoxy group can enhance anticancer activity .

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